6-(Pyridin-4-yl)pyridazine-3-thiol
Overview
Description
“6-(Pyridin-4-yl)pyridazine-3-thiol” is a chemical compound with the molecular formula C9H7N3S and a molecular weight of 189.24 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “6-(Pyridin-4-yl)pyridazine-3-thiol” is 1S/C9H7N3S/c13-9-4-3-8 (11-12-9)7-2-1-5-10-6-7/h1-6H, (H,12,13) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The predicted density of “6-(Pyridin-4-yl)pyridazine-3-thiol” is 1.32±0.1 g/cm3 . The predicted boiling point is 339.4±34.0 °C .Scientific Research Applications
Antimicrobial Activities : A study by Bayrak et al. (2009) discussed the synthesis of various pyridazine derivatives, including compounds related to 6-(Pyridin-4-yl)pyridazine-3-thiol, and evaluated their antimicrobial activities. The study found that these compounds showed good or moderate antimicrobial activity (Bayrak et al., 2009).
Metal-Coordination and Synthesis : Research by Hoogenboom et al. (2006) on 3,6-Di(pyridin-2-yl)pyridazines, a class related to 6-(Pyridin-4-yl)pyridazine-3-thiol, highlighted their metal-coordinating ability leading to the formation of metal complexes. This study also provided insights into the synthesis of these compounds (Hoogenboom et al., 2006).
Antioxidant and Anti-inflammatory Properties : A study by Shehab et al. (2018) synthesized novel pyrimidine-2-thiol derivatives, which are structurally related to 6-(Pyridin-4-yl)pyridazine-3-thiol. These compounds demonstrated potent anti-inflammatory and antioxidant activities (Shehab et al., 2018).
Water Oxidation Catalysts : Research by Zong and Thummel (2005) explored the use of Ru complexes with pyridazine ligands in water oxidation, indicating the potential application of pyridazine derivatives in catalysis (Zong & Thummel, 2005).
Biological Evaluation : Singh et al. (2020) synthesized a range of pyridazine derivatives and evaluated their biological activity. Some of these compounds demonstrated moderate to high antimicrobial activity against various bacteria and fungi (Singh et al., 2020).
Antioxidant Activity : Kawale et al. (2017) synthesized novel thiazine derivatives, related to 6-(Pyridin-4-yl)pyridazine-3-thiol, and assessed their antioxidant activity. Most of the synthesized compounds showed potent antioxidant activity (Kawale et al., 2017).
Insecticidal Properties : A study by Buysse et al. (2017) on [6-(3-pyridyl)pyridazin-3-yl]amides, structurally related to 6-(Pyridin-4-yl)pyridazine-3-thiol, demonstrated aphicidal properties, suggesting potential insecticidal applications (Buysse et al., 2017).
properties
IUPAC Name |
3-pyridin-4-yl-1H-pyridazine-6-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c13-9-2-1-8(11-12-9)7-3-5-10-6-4-7/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKKWHCTMIIWOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NN=C1C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyridin-4-yl)pyridazine-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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